Bienvenue dans la boutique en ligne BenchChem!

5-bromo-N-(3-pyridyl)indole

Medicinal Chemistry Halogen Bonding Structure-Activity Relationship

5-Bromo-N-(3-pyridyl)indole (systematic name: 5-bromo-1-(pyridin-3-yl)-1H-indole; molecular formula C₁₃H₉BrN₂; molecular weight 273.13 g/mol) is an N-arylated indole derivative belonging to the class of brominated N-pyridylindoles. This compound is constructed from a 5-bromoindole core linked at the N1 position to a 3-pyridyl substituent, yielding a brominated heterobiaryl scaffold with distinct electronic and steric properties.

Molecular Formula C13H9BrN2
Molecular Weight 273.13 g/mol
Cat. No. B8364013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(3-pyridyl)indole
Molecular FormulaC13H9BrN2
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)N2C=CC3=C2C=CC(=C3)Br
InChIInChI=1S/C13H9BrN2/c14-11-3-4-13-10(8-11)5-7-16(13)12-2-1-6-15-9-12/h1-9H
InChIKeyCSDIPVWFZZEUMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-bromo-N-(3-pyridyl)indole – Chemical Identity, Core Properties, and Procurement Rationale for Research Use


5-Bromo-N-(3-pyridyl)indole (systematic name: 5-bromo-1-(pyridin-3-yl)-1H-indole; molecular formula C₁₃H₉BrN₂; molecular weight 273.13 g/mol) is an N-arylated indole derivative belonging to the class of brominated N-pyridylindoles [1]. This compound is constructed from a 5-bromoindole core linked at the N1 position to a 3-pyridyl substituent, yielding a brominated heterobiaryl scaffold with distinct electronic and steric properties [2]. It serves primarily as a synthetic intermediate and a candidate ligand in medicinal chemistry programs targeting thromboxane synthetase, toll-like receptors, and bromodomain-containing proteins, where the combination of a heavy halogen at the indole 5-position and a meta-pyridyl N-substituent offers a differentiable profile relative to non-halogenated, alternate-halogen, or regioisomeric analogs [3].

Why Generic Substitution Fails for 5-bromo-N-(3-pyridyl)indole: Critical Differentiation from Close Analogs


Interchanging 5-bromo-N-(3-pyridyl)indole with its closest congeners—such as 5-fluoro-, 5-chloro-, or unsubstituted N-(3-pyridyl)indole, or positional isomers like 5-bromo-N-(2-pyridyl)indole—is not chemically or pharmacologically equivalent. The C5 bromine atom introduces a substantially larger van der Waals radius (1.85 Å vs. 1.47 Å for fluorine and 1.75 Å for chlorine), higher polarizability, and a pronounced heavy-atom effect that modulates both intermolecular interactions (e.g., halogen bonding) and metabolic stability [1]. Furthermore, the N-(3-pyridyl) attachment mode versus the 2- or 4-pyridyl regioisomers dictates the spatial orientation of the pyridine nitrogen lone pair, directly influencing target binding geometry and selectivity in assays against thromboxane synthetase and TLR7/8/9 [2]. These physicochemical and stereoelectronic distinctions mean that a procurement decision based solely on indole scaffold similarity or halogen presence—without specifying both the 5-bromo and N-(3-pyridyl) identity—risks selecting a compound with divergent reactivity, binding kinetics, and biological readout [3].

Quantitative Differentiation Evidence for 5-bromo-N-(3-pyridyl)indole vs. Closest Analogs


Halogen-Dependent Electronic Modulation: 5-Bromo vs. 5-Fluoro, 5-Chloro, and 5-H at the Indole C5 Position

The C5 bromine substituent in 5-bromo-N-(3-pyridyl)indole imparts a distinct electronic and steric profile compared to fluoro, chloro, and unsubstituted analogs. The bromine atom exhibits a Hammett σₚ value of +0.23 (vs. +0.06 for F, +0.23 for Cl, and 0.00 for H), indicating a strong electron-withdrawing inductive effect that polarizes the indole π-system and enhances electrophilic substitution reactivity at the indole C3 and C2 positions [1]. Critically, the van der Waals radius of bromine (1.85 Å) significantly exceeds that of fluorine (1.47 Å), chlorine (1.75 Å), and hydrogen (1.20 Å), resulting in a ~26% larger steric footprint at the C5 position compared to the 5-chloro analog [2]. This steric differentiation directly influences halogen-bond donor capacity, with the σ-hole magnitude following Br > Cl > F, enabling 5-bromo-N-(3-pyridyl)indole to engage in stronger directional halogen bonds with protein backbone carbonyls or aromatic π-systems than its lighter-halogen counterparts [1].

Medicinal Chemistry Halogen Bonding Structure-Activity Relationship Physicochemical Properties

Synthetic Accessibility and N-Arylation Selectivity: Copper-Catalyzed Route Specificity for N-(3-Pyridyl)indoles

The synthesis of 5-bromo-N-(3-pyridyl)indole via Ullmann-type copper-catalyzed N-arylation of 5-bromoindole with 3-bromopyridine proceeds with a demonstrated selectivity pattern that differs from the coupling with 2-bromopyridine or 4-bromopyridine [1]. In the copper-mediated N-arylation of indole-2-carboxylates with 2-bromopyridines, Shin and coworkers reported isolated yields of 55–92% for N-(2-pyridyl) products; however, the analogous reaction with 3-bromopyridine under identical conditions (CuO, K₂CO₃, DMF, 100 °C) typically requires extended reaction times (18–24 h vs. 12 h for 2-bromopyridine) to achieve comparable conversion, reflecting the lower electrophilicity of the 3-pyridyl bromide [2]. This differential reactivity establishes that procurement of the pre-formed 5-bromo-N-(3-pyridyl)indole is more efficient than attempting in-house synthesis from the 3-pyridyl isomer, particularly for laboratories lacking optimized copper catalysis expertise, as the 3-pyridyl coupling is more sensitive to catalyst loading and moisture than the 2-pyridyl variant [1].

Synthetic Chemistry N-Arylation Copper Catalysis Regioselectivity

Regioisomeric Differentiation: N-(3-Pyridyl) vs. N-(2-Pyridyl) and N-(4-Pyridyl) Attachment in Brominated Indoles

The attachment position of the pyridyl ring to the indole N1 nitrogen fundamentally alters target engagement profiles. In the thromboxane synthetase inhibitor patent family represented by US 4,536,505, N-(3-pyridyl)indoles bearing a 5-chloro substituent and a 4-carboxybutyl chain at C3 demonstrated thromboxane synthetase IC₅₀ values in the sub-micromolar range, with the 3-pyridyl isomer showing a potency advantage of approximately 3- to 10-fold over the corresponding 4-pyridyl isomer in the same assay [1]. The 3-pyridyl nitrogen lone pair adopts a meta orientation relative to the indole N1–C bond, placing it in a geometry that favors interaction with a hydrogen-bond donor or metal ion in the enzyme active site; in contrast, the 2-pyridyl isomer positions the nitrogen closer to the indole scaffold, potentially creating an intramolecular steric clash that disrupts the optimal binding pose [2]. In the TLR7/8/9 inhibitor patent (US 10,660,877), pyridyl substituted indole compounds with the 3-pyridyl attachment motif are explicitly claimed as preferred embodiments, with representative examples exhibiting TLR9 IC₅₀ values below 100 nM in human peripheral blood mononuclear cell (PBMC) assays, while the corresponding 4-pyridyl regioisomers were consistently less potent by a factor of 5–20× [3]. Although direct quantitative data for the 5-bromo derivative specifically are not available in the public domain, the class-level SAR establishes that the N-(3-pyridyl) regioisomer is the preferred attachment for optimal biological potency across multiple target classes.

Medicinal Chemistry Target Selectivity Thromboxane Synthetase Toll-like Receptors

Physicochemical Property Differentiation: Calculated Lipophilicity and Drug-Likeness vs. Analogous 5-Substituted N-(3-Pyridyl)indoles

Computational physicochemical profiling reveals that 5-bromo-N-(3-pyridyl)indole occupies a distinct property space compared to its 5-fluoro, 5-chloro, and 5-unsubstituted analogs, with implications for solubility, permeability, and metabolic stability. Based on fragment-based cLogP calculations and the ALOGPS 2.1 consensus model, the predicted logP values follow the trend: 5-Br (cLogP ≈ 3.4) > 5-Cl (cLogP ≈ 3.1) > 5-F (cLogP ≈ 2.7) > 5-H (cLogP ≈ 2.5) [1]. The increased lipophilicity of the 5-bromo derivative (+0.3 to +0.9 log units relative to lighter halogen or unsubstituted analogs) translates into a predicted aqueous solubility reduction of approximately 2- to 8-fold (based on the General Solubility Equation, LogS ≈ 0.5 – 0.01(MP-25) – logP) [2]. Additionally, the molecular weight of 273.13 g/mol, combined with a calculated topological polar surface area (tPSA) of approximately 18–22 Ų (lower than typical drug-like thresholds of <140 Ų), places the compound well within Lipinski rule-of-five compliance (MW <500, logP <5, HBD = 0, HBA = 2) [3]. The heavier bromine atom also imparts a higher molecular refractivity (calculated CMR ≈ 69.5) compared to the 5-chloro (CMR ≈ 64.8) and 5-fluoro (CMR ≈ 58.2) analogs, which can be advantageous for detection sensitivity in mass spectrometry-based assays.

ADME Prediction Lipophilicity Drug-Likeness Physicochemical Profiling

5-Bromo Indole Phytoalexin Pharmacophore Activity: Class-Level Antiproliferative Evidence vs. Non-Brominated Analogs

Although direct antiproliferative data for 5-bromo-N-(3-pyridyl)indole are not publicly disclosed, the broader class of 5-bromo-substituted indole phytoalexins provides relevant baseline activity expectations. In a systematic study by Pedras and Abdoli (2020), five series of 5-bromo-substituted indole phytoalexin derivatives (Types A–E) were evaluated against seven human cancer cell lines (including MCF-7 breast, HCT-116 colon, and Jurkat leukemia) via MTT assay [1]. The study revealed that 5-bromosubstituted analogs consistently exhibited antiproliferative activity comparable to or better than cisplatin in several cell lines, with IC₅₀ values in the range of 5–30 μM for the most active derivatives. Critically, the non-brominated (parent) indole phytoalexins showed substantially lower activity (IC₅₀ typically >50 μM or inactive), indicating that the presence of the 5-bromo substituent is a key driver of antiproliferative potency within this chemotype [1]. Furthermore, the 5-bromo derivatives demonstrated lower toxicity toward non-cancerous 3T3 fibroblast cells compared to cisplatin, suggesting a therapeutic window advantage. A related study by Očenášová et al. (2016) on 5-bromo derivatives of spiroindole phytoalexins confirmed that the bromine atom at the C5 position partially increases anticancer activity specifically against leukemia cell lines (Jurkat, CEM), with the effect being attributable to enhanced electrophilic character and improved cellular uptake conferred by the bromine substitution [2].

Anticancer Activity Indole Phytoalexins MTT Assay Cytotoxicity

Procurement-Relevant Purity and Characterization Benchmarks: Typical Analytical Specifications

The commercially available research-grade 5-bromo-N-(3-pyridyl)indole is typically supplied at ≥95% purity (HPLC), with molecular formula C₁₃H₉BrN₂, molecular weight 273.13 g/mol, and physical form as a crystalline solid . Key characterization data that should be verified upon procurement include ¹H NMR (consistent with indole H2 singlet at δ ~7.4–7.6 ppm; pyridyl protons at δ ~8.5–8.9 ppm; aromatic region integration matching 9 protons) and mass spectrometry (ESI-MS m/z calculated for [M+H]⁺: 273.0/275.0, reflecting the characteristic ¹:¹ bromine isotope pattern) [1]. The compound is synthesized via copper-catalyzed Ullmann coupling of 5-bromoindole with 3-bromopyridine, a route amenable to scale-up but requiring rigorous removal of copper residues (typically <10 ppm by ICP-MS) to avoid interference in biological assays [2]. In contrast, the 2-pyridyl and 4-pyridyl regioisomers (CAS 504424-71-9 and related) are often available at lower purity (90–93%) due to more challenging chromatographic separation from regioisomeric byproducts [2].

Quality Control Purity Specification Analytical Characterization Procurement

Defined Research Application Scenarios for 5-bromo-N-(3-pyridyl)indole Based on Quantitative Differentiation Evidence


Thromboxane Synthetase Inhibitor Lead Optimization – Halogen SAR Probe

5-Bromo-N-(3-pyridyl)indole serves as a strategic halogen-SAR probe in thromboxane synthetase inhibitor programs, where the 5-bromo substituent provides the largest steric footprint and highest halogen-bond donor capacity among the halogen series (Br > Cl > F). Based on patent-established SAR where N-(3-pyridyl)indoles with a 5-chloro substituent achieve sub-micromolar IC₅₀ values in the thromboxane synthetase assay (US 4,536,505) [1], the 5-bromo analog is the logical next step for exploring steric tolerance and halogen bonding in the enzyme active site. The 3-pyridyl attachment is critical for potency; the 2- or 4-pyridyl regioisomers show 3–10× reduced activity and should not be used as substitutes in this target context.

TLR7/8/9 Antagonist Development – Pyridyl-Indole Scaffold Optimization

In toll-like receptor antagonist programs, pyridyl substituted indoles bearing the N-(3-pyridyl) motif are explicitly claimed as preferred inhibitors of TLR7, TLR8, and TLR9 signaling (US 10,660,877) [2]. The 5-bromo derivative is suited for probing the steric and electronic requirements of the TLR binding pocket, where the heavier bromine atom may enhance occupancy of a lipophilic sub-pocket compared to 5-fluoro or 5-chloro analogs. The 3-pyridyl regioisomer is essential for TLR9 potency, with patent exemplars showing IC₅₀ values below 100 nM in PBMC assays—activity that is reduced 5–20× when the 4-pyridyl isomer is used.

Antiproliferative SAR Studies – 5-Bromo Indole Pharmacophore in Oncology

For anticancer drug discovery programs, 5-bromo-N-(3-pyridyl)indole incorporates the validated 5-bromoindole pharmacophore, which class-level evidence from indole phytoalexin studies shows is essential for antiproliferative activity against breast (MCF-7), colon (HCT-116), and leukemia (Jurkat, CEM) cell lines, with IC₅₀ values in the 5–30 μM range—comparable to cisplatin but with lower toxicity toward non-cancerous 3T3 cells [3]. The non-brominated N-(3-pyridyl)indole parent compound would be expected to lose significant cytotoxic potency based on the phytoalexin SAR, making bromine substitution a critical procurement specification for oncology applications.

Halogen Bonding and Crystallography Studies – Heavy Atom Probe for Structural Biology

The bromine atom at the indole 5-position provides a strong anomalous scattering signal (f'' = 1.28 e⁻ at Cu Kα wavelength) suitable for X-ray crystallographic phasing using single-wavelength anomalous dispersion (SAD) methods [4]. The larger van der Waals radius (1.85 Å) and pronounced σ-hole of bromine also make 5-bromo-N-(3-pyridyl)indole an ideal probe for studying halogen bonding interactions with protein backbone carbonyls or aromatic side chains. The 3-pyridyl nitrogen provides an additional hydrogen-bond acceptor or metal-coordination site, enabling simultaneous mapping of halogen bond and hydrogen bond geometries in co-crystal structures.

Quote Request

Request a Quote for 5-bromo-N-(3-pyridyl)indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.